molecular formula C12H17N3O B2814482 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide CAS No. 1171455-95-0

5-amino-N-cyclopropyl-2-(dimethylamino)benzamide

Cat. No. B2814482
CAS RN: 1171455-95-0
M. Wt: 219.288
InChI Key: KSCWRDNJFVYLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-cyclopropyl-2-(dimethylamino)benzamide (5-N-CPDMAB) is an organic compound with a cyclic amide structure. It is a derivative of aminobenzamide and is commonly used in scientific research as a tool to study biochemistry, physiology, and pharmacology. 5-N-CPDMAB has been used in a variety of laboratory experiments and has been found to be an effective tool for studying a range of biological processes.

Scientific Research Applications

Inhibition of Cyclotrimerization Reactions

The compound ((2-(dimethylamino)ethyl)methylamino)lithium reacts with benzonitrile to form a new α-amino lithium imide, which in its solid state forms a tetrameric cubane. This compound's stability restricts the cyclotrimerization of benzonitrile to 2,4,6-triphenyl-1,3,5-triazine, suggesting a mechanism for the cyclotrimerization process. This finding highlights the role of dimethylamino compounds in controlling chemical reactions through stabilization effects (R. Davies, P. Raithby, G. P. Shields, R. Snaith, A. Wheatley, 1997).

Antitumor Activity

Derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, specifically those substituted at the 5-position, have shown in vivo antitumor activity. These compounds demonstrate a selective interaction with DNA through intercalation, a mechanism that underpins their effectiveness against certain types of tumors (W. Denny, G. Atwell, G. Rewcastle, B. Baguley, 1987).

Central Nervous System Agents

Compounds containing dimethylamino groups, synthesized as analogues to previously reported structures, have shown significant activity in models assessing antidepressant effects. Specifically, derivatives with cis-3'-phenyl configurations exhibited optimal activity, highlighting the potential for these compounds in developing treatments for depression (L. Martin, M. Worm, M. Agnew, H. Kruse, J. Wilker, H. Geyer, 1981).

Novel Syntheses and Applications

Research efforts have led to the development of new synthetic routes and applications for compounds containing or related to 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide. These include the synthesis of guanosine derivatives, the development of new herbicides, and the creation of thiazole and pyrazole derivatives with antimicrobial activities. These studies demonstrate the compound's versatility in facilitating the creation of new molecules with varied biological and chemical properties.

properties

IUPAC Name

5-amino-N-cyclopropyl-2-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-15(2)11-6-3-8(13)7-10(11)12(16)14-9-4-5-9/h3,6-7,9H,4-5,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCWRDNJFVYLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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